molecular formula C7H9ClN2O2 B1523060 3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol CAS No. 1152557-12-4

3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol

Cat. No.: B1523060
CAS No.: 1152557-12-4
M. Wt: 188.61 g/mol
InChI Key: RVFUQQKHBUNKGL-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a pyrazine ring substituted with a chloro group and a hydroxyl group attached to a propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 6-chloropyrazin-2-ol with 1,3-propanediol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of 3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Major Products Formed:

  • Oxidation: The oxidation of 3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and in the study of reaction mechanisms. Biology: It can be utilized in biological assays to investigate enzyme activities and binding interactions. Medicine: Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol exerts its effects depends on its specific application. For example, in biological assays, it may interact with enzymes or receptors, leading to modulation of their activities. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 3-[(6-Chloropyrazin-2-yl)oxy]propyl]dimethylamine hydrochloride:

  • 6-(4-azanyl-4-methyl-piperidin-1-yl)-3-(2,3-bis(chloranyl)phenyl)pyrazin-2-amine (SHP099): A highly potent and selective allosteric inhibitor of SHP2.

Uniqueness: 3-[(6-Chloropyrazin-2-yl)oxy]propan-1-ol stands out due to its specific structural features and potential versatility in various applications. Its unique combination of functional groups allows for diverse chemical transformations and interactions.

Properties

IUPAC Name

3-(6-chloropyrazin-2-yl)oxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c8-6-4-9-5-7(10-6)12-3-1-2-11/h4-5,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVFUQQKHBUNKGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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